molecular formula C9H10Cl2FN B7984317 rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride

rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B7984317
M. Wt: 222.08 g/mol
InChI Key: HUBHZRKHOYLABE-RDNZEXAOSA-N
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Description

rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a synthetic chemical compound notable for its stereochemistry and the presence of multiple functional groups. The compound's unique structure features a cyclopropane ring substituted with a chlorofluorophenyl group and an amine hydrochloride moiety, rendering it a point of interest in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally begins with commercially available precursors such as 4-chloro-3-fluorobenzaldehyde and ethyl diazoacetate.

  • Cyclopropanation: : Formation of the cyclopropane ring is typically achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts like rhodium(II) acetate.

  • Amine Introduction: : Introduction of the amine group often involves the reduction of a nitro precursor or the use of amination reactions.

  • Hydrochloride Formation: : The final step involves the conversion to the hydrochloride salt, typically through the addition of hydrochloric acid.

Industrial Production Methods

Industrial-scale production might incorporate continuous flow reactors to optimize reaction times and yields, ensuring cost-effective and reproducible outcomes. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often prioritized.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amine group can be oxidized to form a nitroso or nitro derivative under specific conditions.

  • Reduction: : Reduction of the compound can lead to the saturation of the cyclopropane ring or the reduction of any double bonds.

  • Substitution: : The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

  • Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substitution Conditions: : Nucleophiles such as sodium methoxide (NaOCH₃) under reflux conditions.

Major Products

  • Oxidation: : Nitroso or nitro derivatives.

  • Reduction: : Saturated cyclopropane derivatives.

  • Substitution: : Modified aromatic rings with different substituents.

Scientific Research Applications

Chemistry

rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing novel synthetic methodologies.

Biology

In biological research, the compound is employed as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

Medicine

The compound's unique structure makes it a candidate for pharmaceutical development, particularly in the design of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity profile.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can influence binding affinity and selectivity. The chloro and fluoro substituents contribute to the compound's electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison

rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride stands out due to its specific stereochemistry and the presence of both chloro and fluoro groups, which impart unique electronic and steric characteristics.

Similar Compounds

  • 2-(4-Chlorophenyl)cyclopropan-1-amine

  • 2-(4-Fluorophenyl)cyclopropan-1-amine

  • 2-Phenylcyclopropan-1-amine derivatives: with various substituents on the aromatic ring.

By understanding these distinctions, researchers can tailor their applications and studies to leverage the compound's unique properties.

Properties

IUPAC Name

(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBHZRKHOYLABE-RDNZEXAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807938-62-0
Record name rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride
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